Cas no 136696-10-1 (12-Oxoleukotriene B4 in acetonitrile)

12-Oxoleukotriene B4 in acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6,8,10,14-Eicosatetraenoicacid, 5-hydroxy-12-oxo-, (5S,6Z,8E,10E,14Z)-
- (5S,6Z,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid
- 12-oxo Leukotriene B4
- 12-Keto-leukotriene B4
- (5S,6Z,8E,10E,14Z)-5-hydroxy-12-oxoeicosa-6,8,10,14-tetraenoic acid
- Q27103352
- CHEBI:27814
- 12-oxo LTB4
- 12-keto LTB4
- 12-dehydro-leukotriene B4
- (5S,6Z,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoate
- 12-Oxo-ltb4
- 5S-hydroxy-12-keto-6Z,8E,10E,14Z-eicosatetraenoate
- 5S-hydroxy-12-keto-6Z,8E,10E,14Z-eicosatetraenoic acid
- AKOS040755712
- J-006884
- 12-Oxoleukotriene B4
- DTXSID10869862
- 6,8,10,14-Eicosatetraenoic acid, 5-hydroxy-12-oxo-, (5S,6Z,8E,10E,14Z)-
- LMFA03020024
- 136696-10-1
- SCHEMBL377164
- 5(S)-hydroxy-12-oxo-6(Z),8(E),10(E),14(Z)-eicosatetraenoic acid
- PD021026
- 12-oxo Leukotriene B4 in acetonitrile
- 12-oxo-Leukotriene B4
- C05949
- 12-Keto-LTB4
- CS-0108362
- HY-130497
- DB-214991
- 12-Oxoleukotriene B4 in acetonitrile
-
- インチ: InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t19-/m1/s1
- InChIKey: SJVWVCVZWMJXOK-NOJHDUNKSA-N
- ほほえんだ: CCCCC/C=C\CC(=O)/C=C/C=C/C=C\[C@H](CCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 334.214
- どういたいしつりょう: 334.214
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 14
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 74.6A^2
じっけんとくせい
- 密度みつど: 1.036
- ふってん: 524.2°Cat760mmHg
- フラッシュポイント: 284.9°C
- 屈折率: 1.519
- PSA: 74.60000
- LogP: 4.36650
12-Oxoleukotriene B4 in acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L330410-50µL |
12-Oxoleukotriene B4 in acetonitrile |
136696-10-1 | 50µl |
$477.00 | 2023-05-18 | ||
TRC | L330410-25μL |
12-Oxoleukotriene B4 in acetonitrile |
136696-10-1 | 25μL |
$ 299.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-394049A-100µg |
12-oxo Leukotriene B4 in acetonitrile, |
136696-10-1 | 100µg |
¥7295.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-394049-25µg |
12-oxo Leukotriene B4 in acetonitrile, |
136696-10-1 | 25µg |
¥1512.00 | 2023-09-05 | ||
TRC | L330410-25µL |
12-Oxoleukotriene B4 in acetonitrile |
136696-10-1 | 25µl |
$299.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66434-25ug |
12-oxo Leukotriene B4 |
136696-10-1 | 98% | 25ug |
¥2463.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-394049A-100 µg |
12-oxo Leukotriene B4 in acetonitrile, |
136696-10-1 | 100µg |
¥7,295.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66434-10ug |
12-oxo Leukotriene B4 |
136696-10-1 | 98% | 10ug |
¥1199.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66434-100ug |
12-oxo Leukotriene B4 |
136696-10-1 | 98% | 100ug |
¥7796.00 | 2023-09-08 | |
TRC | L330410-50μL |
12-Oxoleukotriene B4 in acetonitrile |
136696-10-1 | 50μL |
$ 477.00 | 2023-04-15 |
12-Oxoleukotriene B4 in acetonitrile 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
12-Oxoleukotriene B4 in acetonitrileに関する追加情報
12-Oxoleukotriene B4 in Acetonitrile (CAS No. 136696-10-1): A Comprehensive Scientific Overview
The compound 12-Oxoleukotriene B4 (CAS No. 136696-10-1) is a specialized oxylipin metabolite derived from the leukotriene B4 (LTB4) pathway, widely studied for its role in inflammatory responses and lipid signaling. Dissolved in acetonitrile, this analytical standard is pivotal for biomedical research, particularly in studies involving eicosanoid metabolism and oxidative stress. Its unique structure and reactivity make it a subject of interest in pharmacology, immunology, and cell biology.
Recent advancements in lipidomics and metabolomics have heightened demand for high-purity 12-Oxoleukotriene B4 standards. Researchers frequently search for "12-Oxoleukotriene B4 function" or "CAS 136696-10-1 applications," reflecting its relevance in decoding chronic inflammation mechanisms. The compound’s interaction with G-protein-coupled receptors (GPCRs) and modulation of neutrophil activity are hot topics in drug discovery pipelines targeting autoimmune diseases.
From a technical perspective, 12-Oxoleukotriene B4 in acetonitrile offers stability for LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis, a method dominating current biomarker research. Users often inquire about "optimal storage conditions for 12-Oxoleukotriene B4" or "acetonitrile solubility effects," emphasizing practical handling concerns. Best practices recommend storage at ≤−20°C under inert gas to preserve integrity, as oxidation can alter its bioactivity.
The intersection of 12-Oxoleukotriene B4 with precision medicine is another emerging focus. Searches like "12-Oxoleukotriene B4 and cancer" or "metabolic pathways in COPD" highlight its potential as a diagnostic marker. Studies link elevated levels to tissue fibrosis and airway hyperresponsiveness, spurring innovation in therapeutic targeting. Concurrently, acetonitrile as a solvent ensures low UV interference, critical for HPLC protocols.
Quality validation of CAS 136696-10-1 standards remains a priority. Analytical certificates typically include NMR and HRMS data to confirm identity and purity (>95%). Queries such as "how to quantify 12-Oxoleukotriene B4" or "acetonitrile vs. methanol for eicosanoids" reflect methodological debates. While acetonitrile minimizes peak tailing in reverse-phase chromatography, alternatives are explored for green chemistry compliance.
In conclusion, 12-Oxoleukotriene B4 (CAS No. 136696-10-1) exemplifies the synergy between basic research and translational science. Its dissolution in acetonitrile facilitates cutting-edge studies on inflammatory cascades, aligning with trends toward personalized therapeutics. As AI-driven biomarker discovery accelerates, this compound’s role in systems biology will likely expand, answering pressing questions in human health.
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